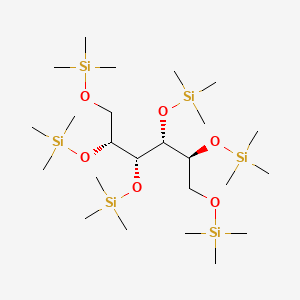

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol is a derivative of D-glucitol (also known as sorbitol) where each hydroxyl group is replaced with a trimethylsilyl group. This modification enhances the compound’s stability and solubility in organic solvents, making it useful in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol typically involves the reaction of D-glucitol with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

D-glucitol+6(TMSCl)→this compound+6HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol can undergo various chemical reactions, including:

Oxidation: The trimethylsilyl groups can be oxidized to form silanols.

Reduction: Reduction reactions can remove the trimethylsilyl groups, reverting the compound to D-glucitol.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups, depending on the desired product.

Major Products

Oxidation: Silanols and other oxidized derivatives.

Reduction: D-glucitol.

Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C24H62O6Si6 and a molecular weight of approximately 615.26 g/mol. Its structure consists of a D-glucitol backbone with six trimethylsilyl (TMS) groups attached, enhancing its solubility and volatility, which are critical for various analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) .

Applications in Analytical Chemistry

-

Gas Chromatography-Mass Spectrometry (GC-MS)

- Derivatization Agent : The trimethylsilyl groups significantly improve the volatility of sugars and sugar alcohols, making 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-D-glucitol an excellent derivatizing agent in GC-MS analyses. This application is pivotal in the identification and quantification of carbohydrates in complex mixtures .

- Metabolic Profiling : The compound has been utilized in metabolic fingerprinting studies to explore the modes of action of fungicides and other agricultural chemicals by analyzing metabolic changes in treated organisms .

- Solid-Phase Microextraction (SPME)

Biochemical Applications

- Phytochemical Analysis

- Drug Development

Case Study 1: Metabolic Fingerprinting

In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers utilized GC-MS with this compound to analyze metabolic changes induced by fungicide treatments on plant samples. The results highlighted significant alterations in carbohydrate metabolism pathways which were crucial for understanding the fungicide's mode of action .

Case Study 2: Herbal Drug Discovery

A recent investigation focused on the solvent extraction of medicinal plant parts using this compound as a derivatizing agent. The study successfully identified key phytochemicals that could be potential candidates for drug development based on their biological activity profiles .

Mécanisme D'action

The mechanism by which 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol exerts its effects is primarily through the stabilization of hydroxyl groups via trimethylsilylation. This modification prevents unwanted side reactions and enhances the compound’s solubility in organic solvents. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize carbohydrate structures.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-myo-inositol

- 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-galactitol

- 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-quercitol

Uniqueness

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol is unique due to its specific structure derived from D-glucitol, which imparts distinct properties such as solubility and stability. Compared to similar compounds, it offers unique advantages in terms of reactivity and application in various fields.

Activité Biologique

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol, commonly referred to as hexakis-TMS-D-glucitol, is a derivative of D-glucitol (sorbitol) where all six hydroxyl groups are converted into trimethylsilyl (TMS) ethers. This modification significantly alters its physicochemical properties and biological activities. Understanding the biological activity of this compound is crucial for its potential applications in various fields such as pharmaceuticals and biochemistry.

- Molecular Formula: C24H62O6Si6

- Molecular Weight: 615.2585 g/mol

- CAS Registry Number: 14199-80-5

- Log P (octanol/water): 7.570

- Water Solubility (log10WS): 6.85

The trimethylsilyl modification enhances the lipophilicity of the compound, which can influence its interaction with biological membranes and proteins.

Hexakis-TMS-D-glucitol exhibits several biological activities that are largely attributed to its structural modifications:

- Antioxidant Activity : The TMS groups may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress in biological systems.

- Membrane Interaction : Due to its increased lipophilicity, hexakis-TMS-D-glucitol can integrate into lipid membranes more readily than its parent glucitol, potentially affecting membrane fluidity and permeability.

- Enzyme Inhibition : There is evidence suggesting that TMS derivatives can act as enzyme inhibitors by mimicking substrate structures or altering enzyme conformation.

Case Studies and Research Findings

Research on hexakis-TMS-D-glucitol is limited but indicates promising biological activities:

- A study demonstrated that TMS derivatives of sugars can inhibit certain glycosidases, enzymes that play critical roles in carbohydrate metabolism .

- Another investigation highlighted the antioxidant properties of TMS-modified sugars in cellular models exposed to oxidative stress, showing reduced cell damage compared to controls .

Data Table: Comparison of Biological Activities

| Property | Hexakis-TMS-D-glucitol | D-Glucitol |

|---|---|---|

| Molecular Weight (g/mol) | 615.26 | 182.17 |

| Log P (oct/water) | 7.570 | -1.25 |

| Water Solubility | Low | High |

| Antioxidant Activity | Moderate | Low |

| Enzyme Inhibition | Yes | No |

Propriétés

IUPAC Name |

trimethyl-[(2S,3R,4R,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBJDBWAPKNPCK-UEQSERJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H62O6Si6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.